molecular formula C13H14ClNO2 B1442915 N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-methylacetamide CAS No. 1184567-77-8

N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-methylacetamide

Cat. No.: B1442915
CAS No.: 1184567-77-8
M. Wt: 251.71 g/mol
InChI Key: OUDVMYURCVBALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-methylacetamide is a chemical compound with the molecular formula C13H14ClNO2 and a molecular weight of 251.71 g/mol This compound is characterized by the presence of a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-methylacetamide typically involves the reaction of 1-(1-benzofuran-2-yl)ethanone with N-methylacetamide in the presence of a chlorinating agent such as thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process .

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c1-9(15(2)13(16)8-14)12-7-10-5-3-4-6-11(10)17-12/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDVMYURCVBALE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2O1)N(C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-methylacetamide
Reactant of Route 3
Reactant of Route 3
N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-methylacetamide
Reactant of Route 4
Reactant of Route 4
N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-methylacetamide
Reactant of Route 5
Reactant of Route 5
N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-methylacetamide
Reactant of Route 6
Reactant of Route 6
N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.